molecular formula C12H14ClNO2 B1216536 Cyclohexanone, 2-amino-2-(2-chlorophenyl)-6-hydroxy- CAS No. 81395-70-2

Cyclohexanone, 2-amino-2-(2-chlorophenyl)-6-hydroxy-

Cat. No.: B1216536
CAS No.: 81395-70-2
M. Wt: 239.70 g/mol
InChI Key: CFBVGSWSOJBYGC-UHFFFAOYSA-N
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Description

Hydroxynorketamine, (2R,6R): is a metabolite of ketamine, a well-known anesthetic and antidepressant. Unlike ketamine, hydroxynorketamine does not produce dissociative or hallucinogenic effects, making it a promising candidate for therapeutic use. It has gained attention for its rapid and sustained antidepressant effects without the side effects typically associated with ketamine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hydroxynorketamine, (2R,6R) involves the chiral resolution of racemic norketamine. One method includes the preparation of ®-norketamine via chiral resolution using L-pyroglutamic acid . The resulting ®-norketamine is then hydroxylated to produce (2R,6R)-hydroxynorketamine .

Industrial Production Methods: Industrial production methods for hydroxynorketamine, (2R,6R) are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Hydroxynorketamine, (2R,6R) undergoes various chemical reactions, including:

    Oxidation: Hydroxynorketamine can be oxidized to form corresponding ketones or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: Hydroxynorketamine can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce amines.

Scientific Research Applications

Hydroxynorketamine, (2R,6R) has several scientific research applications:

Properties

IUPAC Name

2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c13-9-5-2-1-4-8(9)12(14)7-3-6-10(15)11(12)16/h1-2,4-5,10,15H,3,6-7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBVGSWSOJBYGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C(C1)(C2=CC=CC=C2Cl)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701001963
Record name 2-Amino-2-(2-chlorophenyl)-6-hydroxycyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701001963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81395-70-2
Record name Hydroxynorketamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81395-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxynorketamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081395702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-2-(2-chlorophenyl)-6-hydroxycyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701001963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYNORKETAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VAD9SC8NW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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